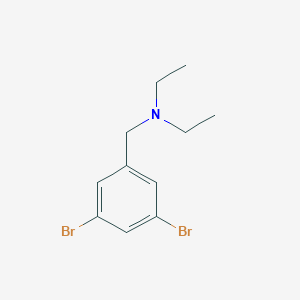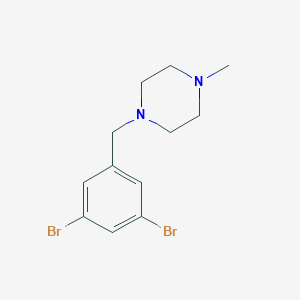![molecular formula C10H13Br2NO B8156921 [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)
[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine: is an organic compound characterized by the presence of a phenoxy group substituted with two bromine atoms at the 3 and 5 positions, an ethyl linker, and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3,5-dibromophenol.
Etherification: The 3,5-dibromophenol is then reacted with ethylene oxide or ethylene glycol in the presence of a base such as potassium carbonate to form 2-(3,5-dibromophenoxy)ethanol.
Amination: Finally, the 2-(3,5-dibromophenoxy)ethanol is treated with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenoxy derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine sites, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substituted phenoxy derivatives
- Quinone derivatives
- Debrominated products
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving phenoxy and amine functionalities.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties, such as flame retardants or UV stabilizers.
Mecanismo De Acción
The mechanism of action of [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or π-π interactions, while the dimethylamine group can participate in ionic or covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
[2-(3,5-Dichloro-phenoxy)-ethyl]-dimethyl-amine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
[2-(3,5-Difluoro-phenoxy)-ethyl]-dimethyl-amine:
[2-(3,5-Diiodo-phenoxy)-ethyl]-dimethyl-amine: Iodine substitution affects the compound’s reactivity and biological activity.
Uniqueness:
Bromine Substitution: The presence of bromine atoms in [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with molecular targets and its overall stability.
Propiedades
IUPAC Name |
2-(3,5-dibromophenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2NO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNYWRUCVTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8156920.png)
